STO-609 acetate

Descripción general

Descripción

El acetato de STO-609 es un inhibidor selectivo y permeable a las células de la proteína quinasa quinasa dependiente de calcio/calmodulina. Es conocido por su capacidad para inhibir las actividades de las isoformas recombinantes de la proteína quinasa quinasa dependiente de calcio/calmodulina alfa y la proteína quinasa quinasa dependiente de calcio/calmodulina beta. Este compuesto es ampliamente utilizado en la investigación científica debido a su especificidad y eficacia en la inhibición de estas quinasas .

Métodos De Preparación

La síntesis del acetato de STO-609 implica la preparación del ácido 7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinolina-3-carboxílico, que luego se convierte en su forma de acetato. La ruta sintética suele incluir los siguientes pasos:

Formación del núcleo de benzimidazol: Esto implica la condensación de aminas aromáticas apropiadas con ácidos carboxílicos o sus derivados.

Ciclación: El intermedio se cicla para formar la estructura benzimidazo[2,1-a]benz[de]isoquinolina.

Oxidación: El compuesto resultante se oxida para introducir el grupo ceto en la posición 7.

Acetilación: Finalmente, el compuesto se acetila para formar acetato de STO-609.

Análisis De Reacciones Químicas

El acetato de STO-609 principalmente se somete a reacciones típicas de los derivados de benzimidazol. Estas incluyen:

Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo ceto.

Sustitución: Los anillos aromáticos en la estructura pueden sufrir reacciones de sustitución electrófila.

Acetilación y desacetilación: El grupo acetato se puede introducir o eliminar en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes acetilantes como el anhídrido acético. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones en la investigación científica

El acetato de STO-609 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como una herramienta para estudiar la inhibición de la proteína quinasa quinasa dependiente de calcio/calmodulina y sus efectos posteriores.

Biología: El compuesto se utiliza para investigar el papel de la proteína quinasa quinasa dependiente de calcio/calmodulina en varios procesos celulares, incluida la diferenciación celular y la apoptosis.

Medicina: El acetato de STO-609 se utiliza en la investigación del cáncer para estudiar sus efectos sobre el crecimiento tumoral y la metástasis.

Aplicaciones Científicas De Investigación

Cancer Research

STO-609 has shown promise in inhibiting the growth of various cancer cell lines, particularly hepatocellular carcinoma (HCC). Studies indicate that CaMKK2 expression is significantly upregulated in HCC, correlating with poor patient survival rates. Pharmacological inhibition using STO-609 has been demonstrated to impair tumorigenicity in vivo and regress hepatic tumor burden in mouse models .

Case Study : In a study involving a carcinogen-induced HCC mouse model, treatment with STO-609 resulted in a marked reduction in tumor size and improved survival outcomes, highlighting its potential as a therapeutic agent against liver cancer .

Metabolic Disorders

Research has indicated that STO-609 can confer protection against non-alcoholic fatty liver disease (NAFLD). In mouse models, inhibition of CaMKK2 by STO-609 reversed hepatic steatosis and improved metabolic profiles . The compound's ability to modulate insulin signaling pathways makes it a candidate for further exploration in metabolic disease treatments.

Data Table: Effects of STO-609 on NAFLD Models

| Treatment | Model Type | Outcome |

|---|---|---|

| STO-609 | Mouse Model | Reduced hepatic steatosis |

| Control | Mouse Model | Persistent steatosis |

Bone Health

Recent studies have explored the role of CaMKK2 in bone metabolism. Inhibition of this kinase using STO-609 has been shown to stimulate new bone formation and reverse age-associated bone loss in mice. This suggests that targeting CaMKK2 could be an effective strategy for treating osteoporosis .

Case Study : A six-week treatment regimen with STO-609 in aged mice resulted in significant increases in trabecular bone volume and strength compared to control groups .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that after intraperitoneal administration, STO-609 is primarily distributed to the liver, with detectable levels also found in the intestine, kidney, spleen, and pancreas. The compound exhibits low toxicity profiles across various tissues, making it suitable for experimental use .

Mecanismo De Acción

El acetato de STO-609 ejerce sus efectos inhibiendo selectivamente la proteína quinasa quinasa dependiente de calcio/calmodulina. Compite por el sitio de unión al ATP de la quinasa, evitando así su activación y la posterior fosforilación de los objetivos posteriores. Esta inhibición afecta varias vías celulares, incluidas las que participan en el crecimiento celular, la diferenciación y la apoptosis .

Comparación Con Compuestos Similares

El acetato de STO-609 es único por su alta selectividad para la proteína quinasa quinasa dependiente de calcio/calmodulina. Los compuestos similares incluyen:

KN-93: Otro inhibidor de la proteína quinasa quinasa dependiente de calcio/calmodulina, pero con menos selectividad en comparación con el acetato de STO-609.

W-7: Un antagonista de la calmodulina que también inhibe la proteína quinasa quinasa dependiente de calcio/calmodulina, pero tiene efectos más amplios en otros procesos dependientes de la calmodulina.

Calmidazolium: Un potente inhibidor de la calmodulina, que afecta una amplia gama de enzimas dependientes de la calmodulina.

El acetato de STO-609 destaca por su especificidad y eficacia en la inhibición de la proteína quinasa quinasa dependiente de calcio/calmodulina, lo que lo convierte en una herramienta valiosa en la investigación.

Actividad Biológica

STO-609 acetate is a selective, cell-permeable inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaM-KK). It is primarily recognized for its role in modulating various biological processes by inhibiting CaM-KKα and CaM-KKβ isoforms. This compound has garnered significant attention in research due to its potential therapeutic applications, particularly in metabolic and neurodegenerative diseases.

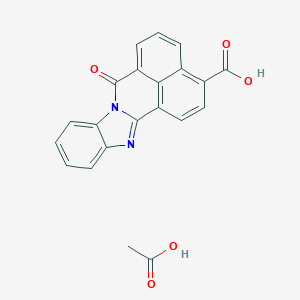

- Chemical Name: 7-Oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid acetate

- CAS Number: 1173022-21-3

- Purity: ≥98% .

STO-609 functions by competing for the ATP-binding site of CaM-KK, exhibiting Ki values of 80 ng/mL for CaM-KKα and 15 ng/mL for CaM-KKβ. It demonstrates over 80-fold selectivity against other kinases such as CaMK1, CaMK2, CaMK4, MLCK, PKC, PKA, and p42 MAPK .

Selectivity and Inhibition Profile

| Kinase | Ki Value (ng/mL) |

|---|---|

| CaM-KKα | 80 |

| CaM-KKβ | 15 |

| CaMK1 | >6400 |

| CaMK2 | >6400 |

| CaMK4 | >6400 |

| MLCK | >6400 |

| PKA | >6400 |

| PKC | >6400 |

| p42 MAPK | >6400 |

This selectivity makes STO-609 a valuable tool for studying the physiological roles of CaM-KK in various cellular contexts.

In Vitro Studies

STO-609 has been shown to significantly inhibit the activity of recombinant CaM-KKα and CaM-KKβ isoforms. In HeLa cell lysates, it inhibits AMP-activated protein kinase kinase (AMPKK) activity with an IC50 of approximately 20 ng/mL . The compound also suppresses the calcium-induced activation of downstream CaM kinases in a dose-dependent manner.

In Vivo Studies

Research indicates that STO-609 administration can confer protection against non-alcoholic fatty liver disease (NAFLD) in mouse models. The compound was shown to reverse hepatic steatosis and improve metabolic parameters related to insulin resistance . Additionally, studies have demonstrated that it can reduce infarct volume in models of cerebral ischemia when administered intracerebroventricularly .

Case Studies

- Non-Alcoholic Fatty Liver Disease:

- Cerebral Ischemia:

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that after intraperitoneal administration, STO-609 primarily targets the liver while also distributing to the intestine, kidney, spleen, and pancreas. The compound exhibits low toxicity at concentrations up to 10 µg/mL without affecting cellular viability .

Metabolism

STO-609 is metabolized by CYP1A2 among other cytochrome P450 enzymes, leading to several mono-hydroxylated byproducts. Understanding its metabolic pathways is crucial for evaluating its pharmacological profiles and potential drug interactions .

Propiedades

IUPAC Name |

acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRSTFUVBWNELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.